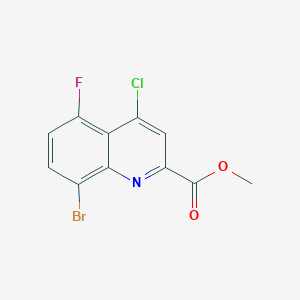

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClFNO2/c1-17-11(16)8-4-6(13)9-7(14)3-2-5(12)10(9)15-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMWGEUTLGBMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674824 | |

| Record name | Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-52-2 | |

| Record name | Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, a highly functionalized quinoline derivative of significant interest in medicinal chemistry and drug development. The proposed synthesis is designed for robust adaptability in a research setting, emphasizing strategic choices in precursor selection and reaction sequencing. This document will detail the underlying chemical principles, step-by-step experimental protocols, and process optimization considerations.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate offers a rich template for further chemical elaboration, making it a valuable building block for the synthesis of novel bioactive molecules. The strategic placement of halogen atoms and a carboxylate group provides multiple handles for diversification through cross-coupling reactions, nucleophilic substitutions, and amide bond formations.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway commencing with a suitably substituted aniline. The core quinoline structure can be efficiently constructed using a cyclization reaction, followed by functional group interconversions to install the chloro and methyl ester moieties.

Our proposed forward synthesis initiates with the commercially available precursor, 2-bromo-5-fluoroaniline. The synthesis is designed in four primary stages:

-

Cyclization: Formation of the quinoline ring system to yield a 4-hydroxyquinoline-2-carboxylate intermediate.

-

Chlorination: Conversion of the 4-hydroxy group to the corresponding 4-chloro derivative.

-

Hydrolysis: Saponification of the ester to the carboxylic acid.

-

Esterification: Formation of the final methyl ester.

This strategic sequencing ensures that the more robust and less sensitive functional groups are installed early in the synthesis.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway and Mechanistic Insights

Step 1: Synthesis of Ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate

The cornerstone of this synthesis is the construction of the quinoline core. While several named reactions exist for quinoline synthesis, a Combes-type reaction provides a direct route to the desired 2,4-disubstituted pattern.[2] This reaction involves the acid-catalyzed condensation of an aniline with a β-dicarbonyl compound. In this case, 2-bromo-5-fluoroaniline is reacted with diethyl oxalacetate.

The reaction proceeds via the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the diethyl oxalacetate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the aromatic ring onto the second carbonyl group, followed by dehydration, yields the quinoline ring system. The use of a high-boiling point solvent and a strong acid catalyst is typically required to drive the reaction to completion.

Sources

An In-Depth Technical Guide to Dabrafenib Mesylate: A Targeted BRAF Inhibitor

Senior Application Scientist Note: The CAS number 1133115-52-2 provided in the topic query corresponds to the chemical entity "Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate." However, the scope and requirements of this guide strongly indicate that the intended subject is the well-characterized anti-cancer drug, Dabrafenib Mesylate . This guide will therefore focus exclusively on Dabrafenib Mesylate, which is correctly identified by the CAS number 1195768-06-9 .

Introduction

Dabrafenib, marketed under the brand name Tafinlar®, is a cornerstone of targeted therapy for cancers driven by specific mutations in the BRAF gene.[1][2] As a potent and selective ATP-competitive inhibitor of the BRAF kinase, dabrafenib has significantly improved outcomes for patients with metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer harboring BRAF V600 mutations.[3][4][5] This technical guide provides a comprehensive overview of dabrafenib mesylate for researchers, scientists, and drug development professionals, detailing its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Dabrafenib is administered as a mesylate salt, which enhances its formulation properties.[3] It is a synthetic, nitrogen and sulphur-containing heterocyclic compound with an aromatic sulphonamide functional group.[6]

Table 1: Physicochemical Properties of Dabrafenib Mesylate

| Property | Value | Source(s) |

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, methanesulfonate | [7] |

| Synonyms | GSK2118436, GSK2118436B, Tafinlar® | [7] |

| CAS Number | 1195768-06-9 | [8][9] |

| Molecular Formula | C₂₄H₂₄F₃N₅O₅S₃ (mesylate salt) | [4] |

| Molecular Weight | 615.7 g/mol | [4][9] |

| Appearance | White to slightly colored solid | [6][9][10] |

| Melting Point | >234°C (decomposes) | [2] |

| Solubility | Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media. Soluble in DMSO (to 50 mM). | [6][8][9][10] |

| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole) | [6][9] |

| LogP | 2.9 | [6] |

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Dabrafenib's therapeutic efficacy is rooted in its specific inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.[3][11] This pathway is a critical regulator of cell growth, proliferation, differentiation, and survival.[12]

In a significant subset of cancers, particularly melanoma, mutations in the BRAF gene lead to the constitutive activation of the BRAF protein kinase.[6] The most common of these is the V600E mutation, where a valine residue at position 600 is replaced by glutamic acid, rendering the kinase perpetually active and driving uncontrolled cell proliferation.[3][12]

Dabrafenib functions as a reversible, ATP-competitive inhibitor with high potency against mutated forms of BRAF, particularly BRAF V600E.[2][11] By binding to the ATP-binding site of the mutant BRAF kinase, dabrafenib blocks its activity, thereby preventing the downstream phosphorylation and activation of MEK1/2.[3] This, in turn, inhibits the phosphorylation of ERK1/2, leading to a halt in the oncogenic signaling cascade.[11] The ultimate cellular consequences of this pathway inhibition are G1 cell cycle arrest and the induction of apoptosis in tumor cells.[8][11]

While highly effective against mutant BRAF, dabrafenib has been shown to cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF and an upstream RAS mutation.[11] This phenomenon underlies some of the cutaneous side effects observed in patients. To counteract this and to overcome potential resistance mechanisms, dabrafenib is frequently used in combination with a MEK inhibitor, such as trametinib, which targets the pathway at a downstream node.[1][13] This dual blockade provides a more complete and durable inhibition of the MAPK pathway.[13]

Caption: MAPK signaling pathway with BRAF V600E mutation and Dabrafenib's inhibitory action.

Experimental Protocols

The following protocols are representative methodologies for assessing the in vitro activity of dabrafenib.

In Vitro BRAF Kinase Inhibition Assay

This assay quantifies the ability of dabrafenib to inhibit the enzymatic activity of recombinant BRAF kinase.

Methodology:

-

Reagents: Recombinant human BRAF V600E enzyme, inactive MEK1 (substrate), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: Prepare a serial dilution of dabrafenib mesylate in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute in assay buffer to achieve final desired concentrations.

-

Kinase Reaction:

-

Add BRAF V600E enzyme and the MEK1 substrate to a 384-well plate.

-

Add the diluted dabrafenib or DMSO (vehicle control) to the wells.

-

Incubate for 15-30 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1-2 hours at 30°C.

-

-

Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate the percent inhibition for each dabrafenib concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[8][14]

Cell Proliferation Assay (e.g., using A375 melanoma cells)

This assay measures the effect of dabrafenib on the growth of cancer cells harboring the BRAF V600E mutation.

Methodology:

-

Cell Culture: Culture A375 cells (a human melanoma cell line with the BRAF V600E mutation) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96- or 384-well plates at a predetermined density (e.g., 1,000-2,000 cells/well) and allow them to attach overnight.[15]

-

Compound Treatment:

-

Prepare serial dilutions of dabrafenib in culture medium.

-

Remove the old medium from the plates and add the medium containing various concentrations of dabrafenib or DMSO (vehicle control).

-

-

Viability Assessment:

-

Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.[15][16][17] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Add the reagent to each well according to the manufacturer's protocol.

-

Measure luminescence with a plate reader.

-

-

Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell growth inhibition against the log of dabrafenib concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[17]

Caption: A typical workflow for assessing Dabrafenib's effect on cancer cell proliferation.

Conclusion

Dabrafenib mesylate represents a significant advancement in the precision medicine approach to cancer therapy. Its targeted inhibition of the MAPK pathway in BRAF-mutant tumors provides a powerful therapeutic strategy. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental evaluation is critical for ongoing research and the development of next-generation targeted therapies. The combination of dabrafenib with MEK inhibitors has become a standard of care, highlighting the importance of targeting oncogenic pathways at multiple levels to enhance efficacy and combat resistance.

References

-

Girotti, M. R., et al. (2015). Dabrafenib and its use in the treatment of metastatic melanoma. Melanoma Management, 2(1), 15-25. Available from: [Link]

-

ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib. Retrieved from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dabrafenib Mesylate? Retrieved from: [Link]

-

Novartis Pharmaceuticals Canada Inc. (2024). Tafinlar (dabrafenib) Product Monograph. Retrieved from: [Link]

-

Therapeutic Goods Administration. (2014). Product information for AusPAR Tafinlar dabrafenib mesilate. Retrieved from: [Link]

-

Falchook, G. S., et al. (2014). Dabrafenib in combination with trametinib in patients with BRAF V600-mutant metastatic melanoma. The Lancet Oncology, 15(9), 954-964. Available from: [Link]

-

PharmacyLibrary. (n.d.). Mechanism of Action of BRAF and MEK Inhibitors. Retrieved from: [Link]

-

PubChem. (n.d.). Dabrafenib mesylate. Retrieved from: [Link]

-

King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. Available from: [Link]

-

Medscape. (n.d.). Tafinlar (dabrafenib) dosing, indications, interactions, adverse effects, and more. Retrieved from: [Link]

-

U.S. Food and Drug Administration. (2022). TAFINLAR® (dabrafenib) capsules, for oral use. Retrieved from: [Link]

-

U.S. Food and Drug Administration. (2014). TAFINLAR (dabrafenib) capsules label. Retrieved from: [Link]

-

Novartis. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION - TAFINLAR. Retrieved from: [Link]

-

European Medicines Agency. (2018). Tafinlar, INN-dabrafenib. Retrieved from: [Link]

-

da Silva, F. P., et al. (2022). Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. In Vivo, 36(5), 2151-2160. Available from: [Link]

-

Atefi, M., et al. (2015). Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors. Molecular Cancer Therapeutics, 14(12), 2704-2714. Available from: [Link]

-

ResearchGate. (n.d.). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. Retrieved from: [Link]

-

King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. Available from: [Link]

-

Phadke, M., et al. (2018). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. Molecular Oncology, 12(1), 74-88. Available from: [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(4), 358-362. Available from: [Link]

-

Holzner, S., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine, e20008. Available from: [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(4), 358-362. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dabrafenib Mesylate | 1195768-06-9 [chemicalbook.com]

- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 4. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. novartis.com [novartis.com]

- 6. tga.gov.au [tga.gov.au]

- 7. caymanchem.com [caymanchem.com]

- 8. rndsystems.com [rndsystems.com]

- 9. medkoo.com [medkoo.com]

- 10. novartis.com [novartis.com]

- 11. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacylibrary.com [pharmacylibrary.com]

- 13. Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Given the absence of publicly available, experimentally-derived spectra for this specific molecule, this guide will leverage established principles of spectroscopic analysis, data from analogous structures, and detailed, field-proven experimental protocols to empower researchers in their own analytical endeavors. Our focus is on providing a robust framework for understanding the expected spectroscopic signatures of this compound and for acquiring high-quality data.

Molecular Structure and its Spectroscopic Implications

The structure of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, with its distinct arrangement of functional groups and substituents on the quinoline core, dictates its unique spectroscopic properties. The presence of a bromine, a chlorine, and a fluorine atom, along with a methyl ester group, provides a wealth of information to be gleaned from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Figure 1: Chemical structure of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Characteristics

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the quinoline nitrogen.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic-H | 7.5 - 8.5 | Doublet, Triplet, or Doublet of Doublets | 2-9 |

| Methyl (-OCH₃) | 3.9 - 4.1 | Singlet | N/A |

Causality Behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, or if hydrogen bonding interactions are of interest, DMSO-d₆ would be a suitable alternative. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex couplings in the aromatic region.

Expected ¹³C NMR Spectral Characteristics

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be significantly affected by the attached halogens and the overall aromatic system.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Aromatic-C | 110 - 150 |

| Methyl (-OCH₃) | 50 - 55 |

Experimental Protocol for NMR Data Acquisition

Figure 2: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate is expected to show characteristic absorption bands for the carbonyl group of the ester, C-O stretching, aromatic C=C and C-H stretching, and C-halogen bonds.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 850 | Medium to Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

For comparative purposes, the FTIR spectrum of the closely related compound, Methyl 8-bromo-4-chloroquinoline-2-carboxylate, is available and can serve as a reference.[1]

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.

Expected Mass Spectrum Characteristics

The molecular formula of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate is C₁₁H₆BrClFNO₂. The nominal molecular weight is approximately 317 g/mol . Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.

-

Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)

-

Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)

This will result in a cluster of peaks for the molecular ion (M, M+2, M+4) with predictable relative intensities.

Expected Fragmentation Pathways

Electron ionization (EI) would likely lead to fragmentation. Common fragmentation pathways for quinoline derivatives involve the loss of substituents and cleavage of the quinoline ring system.

Figure 3: Plausible initial fragmentation pathways for Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate under electron ionization.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative abundance versus m/z.

Conclusion

References

-

SpectraBase. (n.d.). Methyl 8-bromo-4-chloroquinoline-2-carboxylate. Retrieved January 7, 2026, from [Link]

Sources

Molecular weight and formula of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details the molecule's fundamental physicochemical properties, proposes a logical synthetic pathway, and outlines protocols for its characterization. Furthermore, it addresses critical safety, handling, and disposal considerations essential for laboratory professionals. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a well-established "privileged structure" in medicinal chemistry.[1] Its rigid framework and capacity for diverse substitutions allow for fine-tuning of its steric and electronic properties, enabling interactions with a wide array of biological targets. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[2] The introduction of multiple halogen atoms, such as bromine, chlorine, and fluorine, into the quinoline nucleus can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity, making polysubstituted quinolines like Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate attractive candidates for drug development programs.

This guide focuses on providing a detailed technical resource for researchers working with or aiming to synthesize Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, a molecule with potential applications in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and calculated properties for Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₆BrClFNO₂ | [3] |

| Molecular Weight | 318.5 g/mol | [3] |

| CAS Number | 1133115-52-2 | [3] |

| Appearance | Predicted: White to off-white solid | General knowledge |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) | General knowledge |

Chemical Structure:

Figure 1: 2D Structure of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

Proposed Synthetic Pathway

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic workflow for Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Bromo-5-fluoro-2-phenylquinoline-4-carboxylic acid (Doebner Reaction)

-

To a solution of 2-bromo-5-fluoroaniline (1.0 eq) in ethanol, add pyruvic acid (1.1 eq) and benzaldehyde (1.0 eq).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Esterification to Methyl 8-bromo-5-fluoro-2-phenylquinoline-4-carboxylate

-

Suspend the carboxylic acid from the previous step in methanol.

-

Cool the suspension in an ice bath and add thionyl chloride (SOCl₂) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Chlorination to Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

-

Carefully add the ester to an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Due to the novelty of this specific molecule, experimental spectroscopic data is not widely available. However, based on the known effects of substituents on the quinoline ring, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons and the fluorine atom. The methyl ester protons will appear as a singlet, likely in the range of 3.5-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the ester will be observed in the downfield region (around 160-170 ppm). The carbon atoms attached to the halogens will show characteristic shifts, and the C-F coupling will be observable.

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C=N and C=C stretching (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ester): Bands in the 1000-1300 cm⁻¹ region.

-

C-X stretching (C-Cl, C-Br, C-F): Absorptions in the fingerprint region (below 1000 cm⁻¹).

General Protocol for IR Analysis:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum.

General Protocol for MS Analysis:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Safety, Handling, and Disposal

As a halogenated aromatic compound, Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate should be handled with appropriate caution.

Caption: Key safety considerations for handling, storage, and disposal.

Handling

-

Always work in a well-ventilated chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secure and accessible only to authorized personnel.

Disposal

-

This compound should be disposed of as hazardous chemical waste.[6]

-

Collect waste in a designated, properly labeled container for halogenated organic waste.[7]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not dispose of down the drain or in regular trash.

Conclusion

Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate represents a promising scaffold for the development of novel bioactive molecules. This technical guide provides a foundational resource for researchers, encompassing its key physicochemical properties, a proposed synthetic route with detailed protocols, and essential guidelines for its characterization and safe handling. By integrating established chemical principles with practical laboratory procedures, this document aims to empower scientists in their pursuit of innovative solutions in drug discovery and development.

References

- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

- Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. (2021).

- U.S. Environmental Protection Agency. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. (n.d.).

- Management of Hazardous Wastes containing Halogen

- Hazardous waste segreg

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.

- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017).

- GalChimia. (2020, November 24). A Different Approach to Anilines.

- IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.

- Chembeez. (n.d.).

- BLDpharm. (n.d.). 8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid.

- University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs.

- PubChem. (n.d.). 8-Bromoquinoline.

- NY.Gov. (2016, April 7).

- EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.

- Wiley. (n.d.).

- SpectraBase. (n.d.).

- SpectraBase. (n.d.). 8-bromo-4-(4-hydroxyanilino)-2-methylquinolinium chloride - Optional[1H NMR] - Spectrum.

- ResearchGate. (2022, November 10). Methyl 5-(2-Fluoro-4-nitrophenyl)

- Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel

- SpectraBase. (n.d.). 1-Bromo-3-chloro-2-methyl-propane - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. 1695285-00-7|8-Bromo-4-chloro-5-fluoroquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bucknell.edu [bucknell.edu]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Guide: Physicochemical Characterization of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

A Senior Application Scientist's Guide to Solubility and Stability Analysis

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate, a novel substituted quinoline derivative. Quinolines are a cornerstone scaffold in medicinal chemistry, and understanding their physicochemical properties is a critical determinant of their therapeutic potential. This document outlines not just the "how" but the "why" of experimental design, offering field-proven protocols for kinetic and thermodynamic solubility assessment, as well as a systematic approach to forced degradation studies as mandated by international regulatory standards. The methodologies are designed to be self-validating, providing researchers and drug development professionals with the critical data needed to predict in vivo behavior, develop robust formulations, and establish a sound analytical foundation for further development.

Introduction: The Imperative of Early-Stage Characterization

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, most notably in the realms of antimalarial and antibacterial therapies. The biological activity of these compounds can be finely tuned through substitution on the heterocyclic ring system. Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate is a highly substituted, complex derivative. Its poly-halogenated structure and methyl ester functionality present unique challenges and opportunities.

Before any meaningful biological evaluation can occur, a thorough understanding of the molecule's fundamental physicochemical properties is paramount. Poor solubility can lead to erratic results in in vitro assays and insurmountable bioavailability challenges in vivo. Likewise, chemical instability can compromise drug efficacy, safety, and shelf-life. This guide provides the strategic and tactical framework for rigorously assessing these two critical attributes.

Physicochemical Profile of the Target Compound

A foundational understanding of the molecule's structure informs the entire experimental strategy.

-

IUPAC Name: Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

-

Molecular Formula: C₁₁H₆BrClFNO₂

-

Molecular Weight: 318.5 g/mol

-

CAS Number: 1133115-52-2

Structural Analysis: The presence of three halogen atoms (Br, Cl, F) significantly increases the molecule's lipophilicity, suggesting that poor aqueous solubility is a primary liability to investigate. The methyl ester at the 2-position represents a potential site for hydrolysis under both acidic and basic conditions. The quinoline ring itself, being an electron-rich aromatic system, is susceptible to oxidative and photolytic degradation.

Aqueous Solubility Assessment

Solubility dictates a compound's ability to be absorbed and distributed in the body. We must therefore characterize it under conditions relevant to both early-stage screening and late-stage formulation. Two complementary methods are employed: kinetic and thermodynamic solubility assays.

Experimental Approach 1: Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It mimics the conditions of high-throughput screening (HTS) assays and provides an early flag for potential issues.

Causality: This method is chosen for its speed and low sample consumption. Nephelometry detects the formation of precipitate by measuring light scattering, providing a rapid indication of when the solubility limit has been exceeded.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., 1 to 200 µM) and a final DMSO concentration of ≤1%.

-

Incubation: Mix the plate thoroughly and incubate at room temperature (approx. 25°C) for 2 hours to allow for precipitation.

-

Analysis: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Experimental Approach 2: Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. This value is critical for guiding formulation development and predicting oral absorption. The shake-flask method is the gold standard for this determination.

Causality: This method ensures that the solid and solution phases have reached equilibrium, providing the most accurate and relevant solubility value for biopharmaceutical assessment. The 24-hour incubation period is designed to allow even slowly dissolving crystalline forms to reach saturation.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (approx. 1 mg) to a glass vial.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8).

-

Equilibration: Seal the vials and place them in a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

-

Quantification: Analyze the clear filtrate using a validated stability-indicating HPLC-UV method (as described in Section 4.4) against a standard curve prepared in the same buffer.

Data Presentation and Interpretation

The solubility data should be compiled to provide a clear picture of the compound's behavior under various conditions.

Table 1: Summary of Aqueous Solubility Data for Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

|---|---|---|---|---|---|---|

| Kinetic | PBS | 7.4 | 25 | Hypothetical Value | Hypothetical Value | e.g., Poorly Soluble |

| Thermodynamic | SGF (simulated gastric) | 1.2 | 37 | Hypothetical Value | Hypothetical Value | e.g., Practically Insoluble |

| Thermodynamic | SIF (simulated intestinal) | 6.8 | 37 | Hypothetical Value | Hypothetical Value | e.g., Practically Insoluble |

| Thermodynamic | PBS | 7.4 | 37 | Hypothetical Value | Hypothetical Value | e.g., Practically Insoluble |

Solubility Assessment Workflow

The following diagram illustrates the logical flow of the solubility assessment process.

Caption: Logical workflow for characterizing compound solubility.

Chemical Stability Profiling

Stability testing is a non-negotiable component of drug development, providing critical insights into a drug substance's intrinsic stability. The goal of forced degradation is to identify potential degradation products and establish a stability-indicating analytical method. This is guided by the International Council for Harmonisation (ICH) guidelines.

Protocol 3: Forced Degradation (Stress Testing)

Causality: The conditions are chosen to simulate potential stresses the compound might encounter during manufacturing, storage, and administration. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately detect and resolve degradants from the parent compound.

**

The Biological Versatility of the Quinoline Scaffold: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Legacy and Future Promise of Quinoline in Medicine

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded some of the most impactful therapeutics in human history, from the pioneering antimalarial quinine to the broad-spectrum fluoroquinolone antibiotics.[1][2] The enduring relevance of this heterocyclic system lies in its remarkable biological versatility, a consequence of its unique electronic properties and the facility with which it can be functionalized to interact with a diverse array of biological targets.[3][4] This guide is intended for researchers, scientists, and drug development professionals, providing a technical deep-dive into the multifaceted biological activities of quinoline derivatives. It moves beyond a mere cataloging of effects to explore the underlying mechanisms of action and the practical methodologies for their evaluation, reflecting a field-proven perspective on navigating the complexities of drug discovery.

The Quinoline Core: A Privileged Scaffold in Anticancer Drug Design

The fight against cancer has seen the emergence of numerous quinoline-based compounds that exhibit potent antiproliferative and cytotoxic effects.[5][6] These derivatives employ a variety of mechanisms to thwart cancer progression, making them a rich area of investigation for novel oncology therapeutics.[7][8]

Mechanisms of Anticancer Activity

Quinoline derivatives exert their anticancer effects through a multitude of pathways, often with pleiotropic effects on cancer cells. Key mechanisms include:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives are potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[9] By blocking the ATP-binding site of these enzymes, quinoline compounds can halt the uncontrolled signaling that drives tumor growth. Prominent targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.[10] The inhibition of these pathways can disrupt downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[11]

-

Topoisomerase Inhibition: Certain quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription.[12] This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

-

Tubulin Polymerization Inhibition: Disruption of the microtubule network is a validated anticancer strategy. Some quinoline derivatives bind to tubulin, inhibiting its polymerization into microtubules and arresting the cell cycle in the G2/M phase.[13]

-

Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoline derivatives can induce programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.[8]

-

Cell Cycle Arrest: By interfering with the machinery that governs cell cycle progression, quinoline compounds can cause cancer cells to arrest at different phases, preventing their proliferation.[7]

Key Signaling Pathways Targeted by Anticancer Quinoline Derivatives

The intricate network of cellular signaling provides multiple nodes for therapeutic intervention. Quinoline derivatives have been successfully designed to modulate key oncogenic pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[14][15] Quinoline-based inhibitors have been developed to target different components of this pathway, including PI3K itself and the downstream kinase mTOR.[11][16]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cell proliferation. Mutations in this pathway are common in many cancers.[17] Quinoline-based compounds have been developed as inhibitors of key kinases in this pathway, such as Raf and MEK.[18][19]

Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by quinoline derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of quinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of a cancer cell line by 50%. A lower IC50 value indicates greater potency.

| Quinoline Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Quinoline Acrylamide | MCF-7 (Breast) | 29.8 | [6] |

| 2,4-Disubstituted Quinoline | HL-60 (Leukemia) | 19.88 | [9] |

| Quinoline-Chalcone Hybrid | HeLa (Cervical) | 5.0 | [20] |

| 4-Anilinoquinoline | MCF-7 (Breast) | 0.72 (PI3K) | [5] |

| Fluorinated Quinoline | MDA-MB-468 (Breast) | 2.5 - 5 | [9] |

| Quinoline-based Tubulin Inhibitor | NCI-H23 (Lung) | 3.20 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology: [16][21][22][23][24]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Quinolines as Mainstays in Antimicrobial Chemotherapy

The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, ushered in the era of quinolone antibiotics.[25] Subsequent structural modifications, most notably the addition of a fluorine atom at the C-6 position, led to the development of the highly successful fluoroquinolones.[25]

Mechanism of Antibacterial Action

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[25] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to the inhibition of DNA synthesis and ultimately cell death.[25]

Quantitative Analysis of Antimicrobial Activity

The in vitro antimicrobial activity of quinoline derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Fluoroquinolone | Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.26 | - | [26] |

| Levofloxacin | Pseudomonas aeruginosa | - | - | [27] |

| Moxifloxacin | Staphylococcus aureus (MRSA) | 0.049 | - | [26] |

| Norfloxacin | Escherichia coli | - | - | |

| Gatifloxacin | Pseudomonas aeruginosa | - | - | |

| Trovafloxacin | Pseudomonas aeruginosa | - | - | [7] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Caption: Workflow of the agar well diffusion assay.

Step-by-Step Methodology: [4][5][27][28]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the quinoline derivative solution at a known concentration into each well. Include a solvent control and a positive control antibiotic.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited.

The Antiviral Potential of Quinoline Derivatives

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[24][29][30] Their mechanisms of action are diverse and often virus-specific.

Mechanisms of Antiviral Action

-

Inhibition of Viral Entry: Some quinoline derivatives can interfere with the entry of viruses into host cells by blocking viral attachment to cellular receptors or by inhibiting the fusion of viral and cellular membranes.[30]

-

Inhibition of Viral Replication: Quinolines can target key viral enzymes involved in replication, such as reverse transcriptase in HIV and RNA-dependent RNA polymerase in RNA viruses.[14]

-

Modulation of Endosomal pH: Chloroquine and hydroxychloroquine, weak bases, are known to increase the pH of endosomes, which can interfere with the replication of pH-dependent viruses.[30]

Quantitative Analysis of Antiviral Activity

The antiviral activity of quinoline derivatives is often evaluated by their ability to reduce the formation of viral plaques in a cell culture. The IC50 value represents the concentration of the compound that reduces the number of plaques by 50%.

| Quinoline Derivative | Virus | Cell Line | IC50 (µM) | Reference |

| Mefloquine Analog | Zika Virus (ZIKV) | Vero | <10 | [29] |

| 2,8-bis(trifluoromethyl)quinoline | Zika Virus (ZIKV) | Huh-7 | ~3 | [29] |

| Quinoline Derivative 1ae | Influenza A Virus (IAV) | A549 | 1.87 | [30] |

| Quinoline Derivative 1g | Respiratory Syncytial Virus (RSV) | HEp-2 | 3.10 | [30] |

| Jun13296 | SARS-CoV-2 | Vero E6 | - | [10] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate and grow to confluency.

-

Virus Infection: Infect the cell monolayer with a known amount of virus for a short adsorption period.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the quinoline derivative.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Anti-inflammatory Properties of Quinoline Scaffolds

The quinoline nucleus is also a feature of compounds with significant anti-inflammatory properties.[31] These derivatives can modulate various aspects of the inflammatory response.

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Enzymes: Some quinoline derivatives can inhibit the activity of enzymes that produce pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2), which is involved in prostaglandin synthesis.[28]

-

Suppression of Pro-inflammatory Cytokine Production: Quinolines can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins from immune cells.[26]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Step-by-Step Methodology: [16][21][32][33][34]

-

Enzyme and Compound Incubation: In a 96-well plate, incubate purified human recombinant COX-2 enzyme with various concentrations of the quinoline derivative for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection: After a set incubation time, measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: TNF-α Release Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology: [1][23][24][35]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the quinoline derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.

The Enduring Battle Against Malaria: The Role of Quinolines

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment for this devastating disease.[30] Synthetic 4-aminoquinolines like chloroquine and 8-aminoquinolines like primaquine have also been mainstays of antimalarial therapy.[22][32]

Mechanism of Antimalarial Action

The primary mechanism of action of many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite.[26][32] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[26]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the in vitro antiplasmodial activity of compounds against Plasmodium falciparum.

Step-by-Step Methodology:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.

-

Compound Dilution: Prepare serial dilutions of the quinoline derivatives in a 96-well plate.

-

Assay Setup: Add the parasitized erythrocytes to the wells containing the compounds and incubate for 72 hours.

-

Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of parasite DNA.

-

Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.

Navigating the Path to the Clinic: Challenges and Future Directions

Despite the proven therapeutic potential of quinoline derivatives, their journey from the laboratory to the clinic is fraught with challenges.

-

Drug Resistance: The emergence of resistance is a significant hurdle for antimicrobial and antimalarial quinolines.[11][26][32] Understanding the mechanisms of resistance is crucial for the design of new derivatives that can overcome this challenge.

-

Toxicity and Side Effects: Some quinoline derivatives can exhibit off-target effects and toxicity, which can limit their therapeutic window.[34][36] Careful optimization of the chemical structure is necessary to improve the safety profile.

-

Pharmacokinetics: Achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, is essential for clinical success.[22][32][34][36]

The future of quinoline-based drug discovery lies in a multidisciplinary approach that combines rational drug design, high-throughput screening, and a deep understanding of the underlying biology of the target diseases. The continued exploration of this privileged scaffold holds immense promise for the development of novel and effective therapies for a wide range of human ailments.

References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry.

- Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. Pharmacology & Therapeutics, 67(3), 415-437.

- Bray, P. G., Ward, S. A., & O'Neill, P. M. (1996). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Parasitology Today, 12(10), 380-384.

- Barbosa-Lima, G., et al. (2017). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 140, 584-612.

- Parikh, P., Ghate, M., & Vyas, N. (2015). Review on recent development of quinoline for anticancer activities. Journal of Chemical and Pharmaceutical Research, 7(3), 1339-1355.

- Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29961-29983.

- Musso, L., et al. (2021).

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 514-518.

- Ginsburg, H. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 1-10.

- White, N. J., et al. (1982). Quinine pharmacokinetics and toxicity in cerebral and uncomplicated Falciparum malaria. The American Journal of Medicine, 73(4), 564-572.

- Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.

- Cell Viability Assays. (2013). In Assay Guidance Manual.

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.

- Ghorab, M. M., et al. (2015). Anti-breast cancer activity of some novel quinoline derivatives. Acta Poloniae Pharmaceutica, 72(5), 909-921.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Advanced Research.

- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.

-

Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity. (2025). BenchChem.

-

In Vitro Antimalarial Assays. (2025). BenchChem.

-

MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). BenchChem.

-

Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.

- Aldred, K. J., et al. (2014). Quinolone antibiotics. Current Topics in Medicinal Chemistry, 14(12), 1438-1460.

-

Plaque Reduction Assay with Umifenovir. (2025). BenchChem.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Journal of the Iranian Chemical Society.

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich.

- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Journal of Visualized Experiments.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021).

-

Plaque Reduction Assay. (n.d.). Creative Diagnostics.

-

MTT assay protocol. (n.d.). Abcam.

- Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. (2021). Journal of Biomolecular Structure and Dynamics.

- Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. (2021). ACS Omega.

- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). Antimicrobial Agents and Chemotherapy.

-

Agar Diffusion Method in Antibacterial Testing of Dicranolomin. (2025). BenchChem.

-

SYBR Green I-Based Antiplasmodial Screening of Cycleanine. (2025). BenchChem.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2016). Medicinal Chemistry Research.

- Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). Journal of Molecular Structure.

- Fluoroquinolone MICs for susceptible and resistant E. coli clinical isolates. (2011). Journal of Antimicrobial Chemotherapy.

-

IC50 values of compounds 16 and 17 against four different cancer cell lines. (2018). ResearchGate.

- Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infect. (2003). Saudi Medical Journal.

-

The IC50 values of compounds C1 to C10 against four cancer cell lines. (2021). ResearchGate.

- In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. (2021). Malaria World Journal.

- SYBR Green I modified protocol for ex vivo/in vitro assay. (2015). Malaria Journal.

- The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. (2007). The American Journal of Tropical Medicine and Hygiene.

-

MIC values of Fluoroquinolone drugs. (2014). ResearchGate.

- Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. (2016). Journal of Clinical Microbiology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. neuroquantology.com [neuroquantology.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Bacterial strain-independent AUC/MIC and strain-specific dose-response relationships reflecting comparative fluoroquinolone anti-pseudomonal pharmacodynamics in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are the key players in the pharmaceutical industry targeting MEK1? [synapse.patsnap.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. Part 2: Diarylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Clinical pharmacokinetics of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 25. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. Analysis of the ERK Pathway Cysteinome for Targeted Covalent Inhibition of RAF and MEK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. sigmaaldrich.com [sigmaaldrich.com]

- 34. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Anti-breast cancer activity of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

A-Z Guide to Starting Materials for Substituted Quinoline Synthesis: From Classic Reactions to Modern Strategies

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] The ability to strategically introduce substituents onto the quinoline core is paramount for modulating biological activity, tuning physicochemical properties, and discovering novel therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive overview of the key starting materials required for the synthesis of substituted quinolines, bridging classical named reactions with contemporary synthetic methodologies.

Introduction: The Enduring Importance of the Quinoline Nucleus

First isolated from coal tar in 1834, the quinoline ring system—a fusion of a benzene and a pyridine ring—is a fundamental N-containing heterocycle.[1][6] Its derivatives are central to numerous FDA-approved drugs, including antimalarials (e.g., chloroquine, quinine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin).[3][7][8] The synthetic accessibility and versatility of the quinoline core have fueled continuous innovation in organic synthesis, from century-old named reactions to modern catalytic C-H activation strategies.[9][10][11] Understanding the interplay between starting materials and reaction pathways is critical for any researcher aiming to construct novel quinoline-based molecules.

Classical Approaches: The Foundation of Quinoline Synthesis

The enduring legacy of several named reactions lies in their ability to construct the quinoline core from relatively simple and accessible starting materials. While these methods can sometimes be limited by harsh conditions or issues with regioselectivity, they remain fundamental tools in the synthetic chemist's arsenal.[6][12]

The Skraup synthesis is one of the oldest and most direct methods for producing the parent quinoline ring.[1][13] The Doebner-von Miller reaction is a closely related and more versatile modification.[13][14]

-

Core Starting Materials:

-

Aromatic Amine: Aniline or a substituted aniline is the foundational component, providing the benzene portion of the quinoline ring.

-

α,β-Unsaturated Carbonyl Compound (or its precursor): This component provides the three carbon atoms necessary to form the pyridine ring.

-

In the classic Skraup synthesis , this is typically generated in situ from the dehydration of glycerol with concentrated sulfuric acid to form acrolein.[7][15]

-

In the Doebner-von Miller reaction , a pre-formed α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, methyl vinyl ketone) is used directly.[13][14][16]

-

-

Oxidizing Agent: Necessary to aromatize the initially formed dihydroquinoline intermediate. Nitrobenzene (often derived from the aniline starting material) is traditionally used.[13][15]

-

Acid Catalyst: Concentrated sulfuric acid is the classic choice, facilitating both the dehydration and cyclization steps.[7]

-

-

Causality Behind Choices: The reaction hinges on a Michael-type addition of the aniline to the α,β-unsaturated carbonyl, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring and subsequent oxidation. The choice of substituted aniline directly dictates the substitution pattern on the benzenoid portion of the quinoline product. However, a significant challenge with meta-substituted anilines is the potential for forming regioisomeric mixtures (e.g., 5- and 7-substituted quinolines).[12][17] The reaction is notoriously exothermic and requires careful control.[7][18]

Table 1: Comparison of Skraup and Doebner-von Miller Starting Materials

| Reaction | Aromatic Amine | Carbon Source | Key Reagents | Typical Product |

| Skraup | Aniline / Substituted Anilines | Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline / Benzenoid-Substituted Quinolines |

| Doebner-von Miller | Aniline / Substituted Anilines | α,β-Unsaturated Aldehydes or Ketones | Acid Catalyst (Lewis or Brønsted) | Pyridine-Ring-Substituted Quinolines |

The Friedländer synthesis offers a highly convergent and often milder route to polysubstituted quinolines.[19][20] It is one of the most versatile and widely used methods.[10][21]

-

Core Starting Materials:

-